molecular formula C18H15ClN2O6S2 B1663635 Sitaxentan CAS No. 184036-34-8

Sitaxentan

Cat. No. B1663635
CAS RN: 184036-34-8
M. Wt: 454.9 g/mol
InChI Key: PHWXUGHIIBDVKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Sitaxentan has a molecular formula of C18H15ClN2O6S2 and a molar mass of 454.90 g·mol−1 . It is a small molecule that blocks the action of endothelin (ET) on the endothelin-A (ET A) receptor selectively .


Chemical Reactions Analysis

This compound is a potent and selective endothelin ET(A) receptor antagonist . It is over 6000-fold selective for the ETA receptor subtype .


Physical And Chemical Properties Analysis

It is a small molecule that blocks the action of endothelin (ET) on the endothelin-A (ET A) receptor selectively .

Mechanism of Action

Target of Action

Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin B receptor (ET-B) . These receptors are involved in the binding of endothelin-1, a potent blood vessel constrictor .

Mode of Action

Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance . It’s worth noting that Sitaxsentan has a higher affinity for ET-A than ET-B .

Biochemical Pathways

The primary biochemical pathway affected by Sitaxsentan is the endothelin pathway . By blocking the binding of endothelin to its receptors, Sitaxsentan negates the deleterious effects of endothelin, which include vasoconstriction and increased pulmonary vascular resistance .

Pharmacokinetics

Sitaxsentan exhibits good oral bioavailability, with absorption rates of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .

Result of Action

The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating the symptoms of PAH .

Action Environment

The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism and clearance .

Advantages and Limitations for Lab Experiments

Sitaxentan has several advantages as a research tool, including its selectivity for the ETA receptor, its ability to block the effects of endothelin-1, and its well-characterized pharmacokinetics. However, it also has some limitations, including its relatively low potency compared to other ERAs, its potential for off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several potential directions for future research on Sitaxentan. One area of interest is its potential as a therapeutic agent for cancer, cardiovascular disease, and other conditions. Another area of interest is its use as a research tool to investigate the role of the ETA receptor in various physiological processes, including inflammation, angiogenesis, and neurodegeneration. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for off-target effects and drug interactions.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to selectively block the ETA receptor makes it a valuable research tool for investigating the role of this receptor in physiological processes and for developing new therapies for diseases that involve endothelin signaling. Further research is needed to fully explore its potential and to address its limitations.

Scientific Research Applications

Sitaxentan has been used in various scientific studies as a research tool due to its ability to selectively block the endothelin A (ETA) receptor, which is involved in several physiological processes such as vasoconstriction, inflammation, and cell proliferation. It has been shown to have potential applications in the fields of cancer research, cardiovascular research, and neuroscience.

Safety and Hazards

Sitaxentan was voluntarily removed from the market in 2010 due to concerns about liver toxicity . It is contraindicated in patients with elevated liver aminotransferases prior to initiation of treatment .

properties

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXUGHIIBDVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057673
Record name Sitaxentan
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URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

184036-34-8, 210421-64-0
Record name Sitaxentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184036-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitaxentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Sitaxentan
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URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SITAXENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,1′-carbonyldiimidazole (600 mg) was added to a solution of 3-[(4-chloro-3-methyl-5-isoxazolyl)sulfamoyl]-2-thiophenecarboxylic acid (900 mg, 2.79 mmol) in anhydrous tetrahydrofuran (20 mL). The mixture was stirred at ambient temperature for about 15 minutes and then sequentially treated with imidazole (380 mg, 5.58 mmol) and N,O-dimethylhydroxylamine hydrochloride (420 mg, 4.3 mmol). Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting residue was treated with toluene and re-concentrated. The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL), cooled to about 0° C., and then treated with a Grignard reagent prepared from 5-chloromethyl-6-methyl-benzo[1,3]dioxole (800 mg, 4.36 mmol) and magnesium turnings (826 mg, 34.4 mmol) in tetrahydrofuran (50 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 2 hours. At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL). The mixture was stirred at about 0° C. for about 10 minutes, and then concentrated in vacuo. The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The crude product was isolated using standard extractive work up and purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1) to give 2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid (4-chloro-3-methyl-isoxazol-5-yl) amide (150 mg, 30%) as a yellow solid. 1H NMR (300 MHz, CD3OD) δ 7.77 (d, J=5.1 Hz, 1H), 7.40 (d, J=5.1 Hz, 1H), 6.74 (d, J=4.2 Hz, 2H), 5.94 (s, 3H), 4.76 (s, 2H), 2.04 (s, 3H), 1.99 (s, 3H); ESI-MS: m/z=455 (MH)+; HPLC purity: 95%.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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